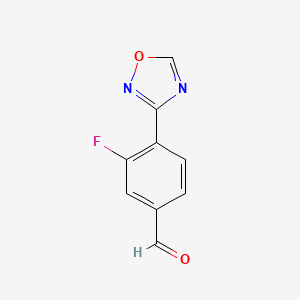
3-Fluoro-4-(1,2,4-oxadiazol-3-YL)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-(1,2,4-oxadiazol-3-YL)benzaldehyde: is an organic compound that features a benzaldehyde moiety substituted with a fluorine atom and a 1,2,4-oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(1,2,4-oxadiazol-3-YL)benzaldehyde typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the benzaldehyde moiety. One common method involves the reaction of a substituted benzaldehyde with an amidoxime in the presence of a dehydrating agent such as carbonyl diimidazole (CDI) in toluene .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoro-4-(1,2,4-oxadiazol-3-YL)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 3-Fluoro-4-(1,2,4-oxadiazol-3-YL)benzoic acid.
Reduction: 3-Fluoro-4-(1,2,4-oxadiazol-3-YL)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-Fluoro-4-(1,2,4-oxadiazol-3-YL)benzaldehyde is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity .
Biology and Medicine: This compound has shown promise in medicinal chemistry for its potential anticancer, antibacterial, and antiviral properties. It is often used in the design and synthesis of new therapeutic agents targeting various diseases .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings .
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-(1,2,4-oxadiazol-3-YL)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it has been studied as an inhibitor of the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and cancer progression .
Comparaison Avec Des Composés Similaires
4-(1,2,4-Oxadiazol-3-YL)benzaldehyde: Lacks the fluorine substitution, which may affect its biological activity and chemical reactivity.
3-(4-Amino-1,2,5-oxadiazol-3-YL)-4-(4-nitro-1,2,5-oxadiazol-3-YL)-1,2,5-oxadiazole: Contains different substituents on the oxadiazole ring, leading to different properties and applications.
Uniqueness: The presence of the fluorine atom in 3-Fluoro-4-(1,2,4-oxadiazol-3-YL)benzaldehyde can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, which can be advantageous in drug development .
Propriétés
Formule moléculaire |
C9H5FN2O2 |
|---|---|
Poids moléculaire |
192.15 g/mol |
Nom IUPAC |
3-fluoro-4-(1,2,4-oxadiazol-3-yl)benzaldehyde |
InChI |
InChI=1S/C9H5FN2O2/c10-8-3-6(4-13)1-2-7(8)9-11-5-14-12-9/h1-5H |
Clé InChI |
AXRUFJYGMWLUKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C=O)F)C2=NOC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-[2-(3,5-Dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]piperazin-1-yl}phenol](/img/structure/B12456462.png)
![1-Oxo-1-phenylbutan-2-yl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12456469.png)
![(1R,2S)-2-{[2-(diphenylacetyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B12456477.png)
![[1-hydroxy-3-(4-methoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](3,4,5-trimethoxyphenyl)methanone](/img/structure/B12456486.png)
![(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanol](/img/structure/B12456490.png)
![N-(4-methoxybenzyl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12456495.png)
![4-[(2Z)-2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzenesulfonic acid](/img/structure/B12456500.png)
![2-[2-(4-methylphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B12456508.png)
![3-[(Butanoylcarbamothioyl)amino]-4-chlorobenzoic acid](/img/structure/B12456510.png)
![2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B12456517.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12456523.png)
![2-{[7,11-dihydroxy-3a,3b,6,6,9a-pentamethyl-1-(6-methylhepta-2,5-dien-2-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12456527.png)
![N-(furan-2-ylmethyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide](/img/structure/B12456532.png)
![2-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12456541.png)
